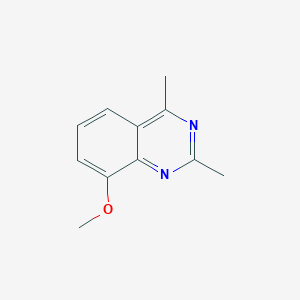

8-Methoxy-2,4-dimethylquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

8-methoxy-2,4-dimethylquinazoline |

InChI |

InChI=1S/C11H12N2O/c1-7-9-5-4-6-10(14-3)11(9)13-8(2)12-7/h4-6H,1-3H3 |

InChI Key |

ZYICMVOCFYCGOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC(=N1)C)OC |

Origin of Product |

United States |

The Quinazoline Scaffold: a Privileged Structure in Chemical Sciences

The significance of the quinazoline (B50416) heterocyclic scaffold in contemporary organic chemistry is multifaceted. researchgate.netijpsr.com Its aromatic nature and the presence of two nitrogen atoms within the pyrimidine (B1678525) ring create a unique electronic environment that influences its reactivity and interactions with other molecules. nih.gov This structural motif is not only a target for synthetic chemists exploring novel reaction methodologies but also a fundamental building block in the creation of functional materials. nih.gov The versatility of the quinazoline core allows for the introduction of various substituents at different positions, leading to a vast chemical space with diverse properties. ijpsr.com

Synthetic Methodologies for 8 Methoxy 2,4 Dimethylquinazoline and Analogues

Classical and Modern Approaches to Quinazoline (B50416) Ring System Assembly

The construction of the quinazoline ring, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, can be achieved through numerous synthetic routes. These methods range from traditional condensation reactions to contemporary metal-catalyzed cross-couplings and multicomponent reactions.

Cyclization Reactions and Annulation Strategies

Cyclization and annulation strategies are foundational to the synthesis of the quinazoline core. These methods typically involve the formation of one or two rings from acyclic or partially cyclized precursors.

The Niementowski quinazoline synthesis is a classical method that involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines, also known as quinazolinones. nih.gov This reaction is typically carried out at high temperatures. rsc.org For the synthesis of an 8-methoxy-2-methyl substituted quinazolinone, a potential precursor to the target molecule, 2-amino-3-methoxybenzoic acid would be reacted with acetamide (B32628).

Contemporary modifications to the Niementowski reaction often employ microwave irradiation to reduce reaction times and improve yields. rsc.org For instance, the synthesis of 2-methylquinazolin-4-one from anthranilic acid and acetamide has been achieved with high efficiency under thermal conditions. nih.govrsc.org

To obtain 8-Methoxy-2,4-dimethylquinazoline from the corresponding 4-oxo intermediate, a two-step conversion of the carbonyl group would be necessary. First, the 4-oxo group can be converted to a 4-chloro group using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Subsequently, the 4-chloroquinazoline (B184009) can undergo a methylation reaction, for example, using a Grignard reagent like methylmagnesium bromide (CH₃MgBr) or an organocuprate, to introduce the methyl group at the 4-position.

Table 1: Examples of Niementowski-type Reactions for Quinazolinone Synthesis

| Starting Anthranilic Acid | Reagent | Conditions | Product | Yield | Reference |

| Anthranilic acid | Acetamide | 210–220 °C, 2 hours | 2-Methylquinazolin-4-one | 92% | rsc.org |

| Anthranilic acid | Formamide | 130-135 °C, 2 hours | Quinazolin-4-one | 72% | rsc.org |

| 5-Substituted anthranilic acids | Aromatic/heteroaromatic carboxylic acids | Microwave irradiation | 2,3-Disubstituted-4(3H)-quinazolinones | Good | semanticscholar.org |

Anthranilic acid and its derivatives are pivotal starting materials for many quinazoline syntheses. nih.gov For the specific synthesis of this compound, 2-amino-3-methoxybenzoic acid is the key precursor, providing the foundational benzene ring with the desired methoxy (B1213986) substituent at the correct position. nih.gov

One of the most common methods involves the acylation of anthranilic acid, followed by cyclization. For example, acylation of anthranilic acid with an acyl chloride and subsequent dehydration with a reagent like acetic anhydride (B1165640) leads to a benzoxazinone (B8607429) intermediate. This intermediate can then react with an amine to form the quinazolinone. nih.gov

An alternative and more direct approach to 2,4-disubstituted quinazolines involves starting from an ortho-aminoaryl ketone. For the synthesis of this compound, this would entail using 2-amino-3-methoxyacetophenone as the starting material. Acylation of the amino group with an acetylating agent would form an N-acyl intermediate, which could then undergo cyclization in the presence of a source of ammonia, such as ammonium (B1175870) formate, often under microwave irradiation, to directly yield the target compound. nih.gov

Table 2: Synthesis of Quinazolinone Derivatives from Anthranilic Acid Precursors

| Precursor | Reagents | Key Intermediate | Final Product Type | Reference |

| Anthranilic acid | Chloro acyl chloride, Acetic anhydride, Amine | Benzoxazinone | Fused quinazolinones | nih.gov |

| N-acetylanthranilic acid | Ammonium chloride | - | 2-Methylquinazolin-4-one | nih.govrsc.org |

| 2-Amino-3-methoxybenzamide | Formic acid | - | 8-Methoxyquinazolin-4(3H)-one | nih.gov |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org This approach is characterized by its atom economy, time efficiency, and the ability to generate diverse molecular scaffolds. nih.gov

Several MCRs have been developed for the synthesis of quinazolines. A common strategy involves the one-pot condensation of an aminobenzonitrile or an anthranilic acid derivative, an orthoester (or formic acid), and an amine. nih.gov For the direct formation of this compound, a hypothetical MCR could involve 2-amino-3-methoxybenzonitrile (B155473), a source for the C2-methyl group (such as acetonitrile (B52724) under certain catalytic conditions), and a methylating agent for the N1 and C4 positions, although a specific protocol for this transformation is not readily found in the literature. More established MCRs typically lead to quinazolinones or aminoquinazolines. rsc.org

Metal-Catalyzed Synthetic Routes for Quinazoline Core Construction

In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including quinazolines. These methods often offer milder reaction conditions and broader substrate scope compared to classical approaches.

Copper-catalyzed reactions are particularly prominent in the synthesis of nitrogen-containing heterocycles. Ullmann-type couplings, which involve the formation of carbon-heteroatom bonds, are frequently employed. lab-chemicals.com

A common copper-catalyzed approach to quinazolines involves the reaction of a substituted 2-halobenzonitrile with an amidine or guanidine. This method allows for the synthesis of 4-aminoquinazolines and 2,4-diaminoquinazolines. While not directly yielding this compound, this highlights the utility of copper catalysis in forming the quinazoline core.

Another strategy involves the copper-catalyzed cascade reaction of (2-bromophenyl)methylamines with amides. This reaction proceeds through a sequential Ullmann-type coupling and aerobic oxidation to afford quinazoline derivatives. The synthesis of this compound via a copper-catalyzed route would likely require a custom-designed precursor, such as a suitably substituted 2-haloaniline derivative, and specific reaction conditions that are not yet established in the literature for this particular compound.

Iridium-Catalyzed Dehydrogenative Couplings

Iridium catalysis has emerged as a potent tool for the synthesis of quinazolines through acceptorless dehydrogenative coupling (ADC) reactions. thieme-connect.comnih.gov This atom-economical approach typically involves the reaction of 2-aminoaryl methanols with amides or nitriles, releasing hydrogen gas as the only byproduct. thieme-connect.comnih.gov Cyclometalated iridium complexes are particularly effective in catalyzing the dehydrogenation of alcohols to the corresponding carbonyl compounds, which then undergo condensation and cyclization to form the quinazoline ring. nih.govbeilstein-journals.org

One-pot oxidative cyclization of primary alcohols with o-aminobenzamides, catalyzed by [CpIrCl2]2 (Cp = pentamethylcyclopentadienyl), provides a direct route to quinazolinones under hydrogen transfer conditions. nih.govacs.org This methodology is attractive due to its mild reaction conditions and operational simplicity. thieme-connect.com A broad range of substituted 2-aminobenzyl alcohols and various amides or nitriles are compatible with this method, affording a diverse array of quinazolines in high yields. thieme-connect.com

Cobalt and Nickel-Catalyzed Dehydrogenative Cyclizations and Annulations

In the quest for more sustainable and cost-effective synthetic methods, earth-abundant metals like cobalt and nickel have gained significant attention. Cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones or nitriles offer a convenient and efficient one-pot synthesis of quinolines and quinazolines under mild, ligand-free conditions. mdpi.comnih.govacs.org Commercially available Co(OAc)₂·4H₂O has proven to be an effective catalyst for these transformations, demonstrating high activity for a variety of substrates. nih.govacs.org

Similarly, nickel catalysts have been employed in the synthesis of quinazoline derivatives. For instance, a nickel(0)-catalyzed method for the synthesis of quinazolinediones from isatoic anhydrides and isocyanates has been developed, with XANTPHOS identified as the optimal ligand. nih.gov While not a direct synthesis of 2,4-dimethylquinazolines, these methods highlight the potential of nickel catalysis in constructing the core quinazoline structure. Furthermore, cobalt-catalyzed annulation of anilides and internal alkynes, facilitated by a Lewis acid such as Zn(OTf)₂, provides another efficient route to quinoline (B57606) scaffolds. rsc.org

Palladium-Catalyzed Tandem Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of quinazolines is well-documented. A notable example is the palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids. nih.govacs.orgacs.org This one-pot assembly allows for the construction of diverse quinazolines in moderate to good yields and is tolerant of various functional groups, including bromo and iodo substituents, which can be used for further synthetic modifications. nih.govacs.orgacs.org

The proposed mechanism for this tandem process involves two potential pathways. One path begins with the condensation of the 2-aminobenzonitrile (B23959) and aldehyde to form an imine intermediate, followed by carbopalladation of the cyano group. acs.org An alternative pathway involves the initial carbopalladation of the cyano group of the 2-aminobenzonitrile, followed by condensation with the aldehyde. acs.org Both pathways ultimately lead to the cyclized quinazoline product. acs.org Palladium-catalyzed cascade reactions of 1,3-butadiynamides with primary alcohols also offer a novel route to 2-alkoxyquinolines. nih.gov

Oxidative Cyclization Methodologies

Oxidative cyclization represents a common and effective strategy for the synthesis of quinazolin-4(3H)-ones, which can be precursors to other quinazoline derivatives. researchgate.net These reactions often involve the cyclization of o-anthranilamides with aldehydes, followed by an oxidation step. researchgate.net Various oxidizing agents and catalytic systems have been employed for this purpose.

A K₂S₂O₈-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides can be achieved under electrolytic conditions without the need for a transition metal or a base. nih.gov This method is considered green and practical due to its use of an inexpensive and easy-to-handle radical surrogate and its operation at room temperature. nih.gov Another approach utilizes a laccase/DDQ cooperative catalytic system for the aerobic oxidative cyclization of o-anthranilamides and aldehydes, using air or oxygen as the oxidant in an aqueous medium. researchgate.net

Regioselective Introduction of Methoxy and Methyl Substituents

The precise placement of the methoxy and methyl groups on the quinazoline ring is critical for defining the properties of this compound. This requires careful consideration of the synthetic strategy, either by starting with appropriately substituted precursors or by introducing the functional groups at a later stage in the synthesis.

Strategies for 8-Methoxy Functionalization in Quinazoline Precursors or Intermediates

The introduction of a methoxy group at the 8-position of the quinazoline ring can be achieved by starting with a correspondingly substituted aniline (B41778) derivative. For instance, the synthesis of 8-methoxy-4-(4-methoxyphenyl)quinoline involves the reaction of 3-dimethylamino-1-(4-methoxy-phenyl)-propan-1-one with 2-methoxyphenylamine in the presence of concentrated hydrochloric acid. nih.gov This highlights the use of a pre-functionalized aniline to direct the position of the methoxy group.

Kinetic studies on the methoxy-dehalogenation of halo-substituted quinazolines have shown that the reactivity of a halogen at different positions on the benzo-ring varies, with the order being 7- > 5- > 6- and 8-. rsc.org This suggests that direct nucleophilic substitution to introduce a methoxy group at the 8-position would be less favorable compared to other positions. Therefore, employing a starting material that already contains the 8-methoxy group is a more reliable strategy. The functionalization of the quinoline ring at the C-8 position has been a subject of significant research, often utilizing directing groups to achieve regioselectivity. researchgate.netnih.gov

Approaches for 2,4-Dimethyl Functionalization of the Pyrimidine Ring

The 2,4-dimethyl substitution pattern on the pyrimidine ring of the quinazoline can be established by using specific building blocks during the cyclization step. For example, the synthesis of 2-(chloromethyl)-4-methylquinazoline (B46745) can be achieved by reacting o-aminoacetophenone with 2-chloroacetamide. chemicalbook.com This illustrates how the choice of reactants can directly lead to the desired substitution pattern on the pyrimidine portion of the quinazoline.

Another approach involves the construction of the quinazoline ring from precursors that already contain the necessary functionalities. The synthesis of 2,4-diaminoquinazolines, for instance, can be accomplished through a tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization. organic-chemistry.orgnih.gov While this leads to amino groups at the 2 and 4 positions, it demonstrates a strategy where the substituents on the pyrimidine ring are determined by the nature of the acyclic precursors. To obtain the 2,4-dimethyl functionality, one could envision a similar strategy employing precursors that would lead to the incorporation of methyl groups at these positions. The preparation of 2,4-dichloroquinazoline (B46505) from 2,4-quinazolinedione provides a versatile intermediate that could potentially be functionalized to introduce methyl groups, although this would require subsequent substitution reactions. google.com

Data Tables

Table 1: Overview of Catalytic Systems for Quinazoline Synthesis

| Catalytic System | Reactants | Product Type | Reference(s) |

| Iridium Complexes | 2-Aminoaryl methanols, Amides/Nitriles | Quinolines/Quinazolines | thieme-connect.com, nih.gov |

| [Cp*IrCl₂]₂ | Primary alcohols, o-Aminobenzamides | Quinazolinones | nih.gov, acs.org |

| Cobalt(II) Acetate | 2-Aminoaryl alcohols, Ketones/Nitriles | Quinolines/Quinazolines | nih.gov, acs.org |

| Nickel(0)/XANTPHOS | Isatoic anhydrides, Isocyanates | Quinazolinediones | nih.gov |

| Palladium/Arylboronic Acids | 2-Aminobenzonitriles, Aldehydes | Quinazolines | nih.gov, acs.org, acs.org |

| K₂S₂O₈ (electrolytic) | Primary alcohols, 2-Aminobenzamides | Quinazolinones | nih.gov |

| Laccase/DDQ | o-Anthranilamides, Aldehydes | Quinazolinones | researchgate.net |

Derivatization from Halogenated Quinazoline Intermediates (e.g., 2,4-dihalo-8-methoxyquinazoline)

The functionalization of the quinazoline scaffold can be efficiently achieved through the derivatization of halogenated intermediates. Specifically, 2,4-dihaloquinazolines serve as versatile precursors for the introduction of various substituents at the 2- and 4-positions via nucleophilic substitution reactions.

While a direct documented synthesis for this compound from a dihalogenated precursor was not prominently found in the reviewed literature, the general reactivity of 2,4-dichloroquinazolines provides a strong basis for a proposed synthetic route. The chlorine atoms at positions 2 and 4 are highly susceptible to displacement by a wide range of nucleophiles. This includes reactions with amines, thiols, and organometallic reagents.

For the synthesis of 2,4-disubstituted quinazolines, a common strategy involves the sequential or one-pot reaction of a 2,4-dihaloquinazoline with the desired nucleophiles. nih.govnih.govderpharmachemica.com For instance, the synthesis of various 2,4-disubstituted quinazoline derivatives has been successfully accomplished by reacting 2,4-dichloroquinazoline with different amines and other nucleophiles. nih.govderpharmachemica.com

A plausible approach for the synthesis of this compound would involve the reaction of 2,4-dichloro-8-methoxyquinazoline (B45189) with a suitable methylating agent. Organometallic reagents, such as Grignard reagents (e.g., methylmagnesium bromide) or organocuprates (e.g., lithium dimethylcuprate), are potent nucleophiles capable of forming carbon-carbon bonds with electrophilic centers. chadsprep.comyoutube.comlibretexts.orgyoutube.com The reaction would likely proceed via a nucleophilic aromatic substitution mechanism, where the methyl group from the organometallic reagent displaces the chlorine atoms. The reaction conditions, including the choice of solvent (typically an ether like THF or diethyl ether for Grignard reagents) and temperature, would be critical to control the reactivity and selectivity of the transformation. libretexts.orgdalalinstitute.com

Table 1: Proposed Reagents for the Synthesis of this compound

| Starting Material | Reagent | Product |

| 2,4-dichloro-8-methoxyquinazoline | Methylmagnesium bromide (CH₃MgBr) | This compound |

| 2,4-dichloro-8-methoxyquinazoline | Lithium dimethylcuprate ((CH₃)₂CuLi) | This compound |

Synthesis of Quinazoline N-Oxides and Their Chemical Transformation

Quinazoline N-oxides are important intermediates in the synthesis of various quinazoline derivatives, offering unique pathways for functionalization.

Preparation of 2,4-dimethylquinazoline (B1295901) 3-oxide from N-acyl 2-aminoaryl ketones

A well-established method for the synthesis of quinazoline 3-oxides involves the cyclization of N-acyl 2-aminoaryl ketone oximes. This approach provides good yields of 2,4-disubstituted quinazoline 3-oxides.

The synthesis of 2,4-dimethylquinazoline 3-oxide can be achieved from N-(2-acetylphenyl)acetamide. The process typically involves two key steps: oximation of the ketone followed by cyclization. Improved yields have been reported through the initial acylation of 2-aminoacetophenone, followed by intramolecular cyclocondensation of the resulting N-acyl-2-aminoaryl ketone oxime with hydroxylamine (B1172632) hydrochloride. For example, the N-oxide of 2,4-dimethylquinazoline was obtained in a 75% yield by treating (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide with hydroxylamine hydrochloride under reflux.

Table 2: Synthesis of 2,4-dimethylquinazoline 3-oxide

| Starting Material | Reagents | Product | Yield |

| N-(2-acetylphenyl)acetamide | 1. Hydroxylamine hydrochloride 2. Heat | 2,4-dimethylquinazoline 3-oxide | 75% |

Mechanistic Investigations of N-Oxidation and Subsequent Reactions

The mechanism of quinazoline N-oxide formation from N-acyl 2-aminoaryl ketone oximes involves an intramolecular cyclocondensation reaction. The process is believed to proceed through the formation of an intermediate that subsequently cyclizes and dehydrates to form the stable N-oxide ring system.

The chemical transformations of quinazoline N-oxides are diverse. The N-oxide functionality can be readily removed (deoxygenation) to yield the parent quinazoline. More importantly, the N-oxide can activate the quinazoline ring for various nucleophilic substitution and rearrangement reactions, allowing for the introduction of a wide array of functional groups.

Molecular Structure, Reactivity, and Advanced Spectroscopic Analysis of 8 Methoxy 2,4 Dimethylquinazoline

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods provide a detailed picture of the molecular architecture and electronic environment of 8-Methoxy-2,4-dimethylquinazoline. These techniques are indispensable for confirming the compound's identity and for a deeper understanding of its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of this compound. By analyzing ¹H, ¹³C, and 2D-NMR spectra, the precise location of each proton and carbon atom, as well as their connectivity, can be determined.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl and methoxy (B1213986) substituents. The aromatic protons on the benzene (B151609) ring will appear as a complex splitting pattern due to their coupling with each other. The protons of the two methyl groups at positions 2 and 4 will likely appear as sharp singlets, with their chemical shifts influenced by their position on the quinazoline (B50416) ring. The methoxy protons at position 8 will also present as a singlet.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the two methyl carbons, the methoxy carbon, and the twelve carbons of the quinazoline ring system. The chemical shifts of the aromatic carbons are particularly informative about the electron distribution within the heterocyclic and benzene rings. The carbons attached to the nitrogen atoms and the oxygen atom of the methoxy group will have characteristic chemical shifts.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the complete structural assignment. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to assign the protons on the aromatic ring. An HMBC spectrum is crucial for connecting protons to carbons that are two or three bonds away, which definitively establishes the positions of the methyl and methoxy substituents on the quinazoline framework. For instance, correlations between the methyl protons and the carbons of the quinazoline ring would confirm their placement at C2 and C4.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known substituent effects on the quinazoline ring system and data from similar compounds. Actual experimental values may vary slightly.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.6 | ~25 |

| C4-CH₃ | ~2.8 | ~22 |

| C8-OCH₃ | ~4.0 | ~56 |

| Aromatic-H | 7.0 - 8.0 | - |

| C2 | - | ~162 |

| C4 | - | ~168 |

| C5 | - | ~125 |

| C6 | - | ~128 |

| C7 | - | ~115 |

| C8 | - | ~155 |

| C8a | - | ~148 |

| C4a | - | ~120 |

Mass Spectrometry: Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.

Under electron impact (EI) ionization, this compound is expected to produce a distinct fragmentation pattern. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key diagnostic cleavages would involve the substituents and the quinazoline core. A primary fragmentation would likely be the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable, resonance-stabilized cation.

A characteristic fragmentation pathway for quinazoline derivatives is the loss of small neutral molecules from the heterocyclic ring. researchgate.net For this compound, the consecutive loss of hydrogen cyanide (HCN) from the pyrimidine (B1678525) ring is an expected fragmentation route. researchgate.net This process leads to the formation of various smaller, stable fragment ions.

The methoxy and methyl substituents significantly influence the fragmentation pathways. The methoxy group at the 8-position can direct fragmentation through the loss of a methyl radical followed by the elimination of carbon monoxide (CO). The methyl groups at positions 2 and 4 can also be lost as radicals, contributing to the complexity of the mass spectrum. The presence of these substituents provides multiple routes for fragmentation, leading to a rich and informative mass spectrum that can be used for structural confirmation.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound (Note: The m/z values are based on the expected fragmentation of the parent molecule.)

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M]⁺ | Molecular Ion | 188 |

| [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group | 173 |

| [M-HCN]⁺ | Loss of hydrogen cyanide | 161 |

| [M-CH₃-CO]⁺ | Loss of methyl radical and carbon monoxide | 145 |

| [M-2HCN]⁺ | Loss of two molecules of hydrogen cyanide | 134 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring system will give rise to a series of bands in the 1650-1450 cm⁻¹ region. researchgate.net The asymmetric and symmetric stretching vibrations of the C-O-C bond of the methoxy group will be observed in the 1275-1000 cm⁻¹ range. The C-H bending vibrations of the methyl groups will also be present in the fingerprint region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound (Note: These are general ranges for the expected functional groups.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₃) | Stretching | 2980 - 2850 |

| C=N (Quinazoline) | Stretching | 1620 - 1580 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Methoxy) | Asymmetric Stretching | 1275 - 1200 |

| C-O (Methoxy) | Symmetric Stretching | 1075 - 1020 |

Chemical Reactivity Profiles of this compound

The chemical reactivity of the quinazoline scaffold is a subject of considerable interest due to its prevalence in biologically active compounds. The introduction of substituents, such as a methoxy group at the 8-position and methyl groups at the 2- and 4-positions, significantly modulates the electron distribution and steric environment of the quinazoline core, thereby influencing its reactivity towards electrophiles and nucleophiles.

Electrophilic Substitution Patterns on the Benzenoid Ring and Influence of Substituents

The quinazoline ring system consists of a benzene ring fused to a pyrimidine ring. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack. Consequently, electrophilic substitution reactions on the quinazoline nucleus preferentially occur on the benzenoid (benzene) ring.

For an unsubstituted quinazoline, the predicted order of reactivity for electrophilic substitution on the benzenoid ring is 8 > 6 > 5 > 7. This preference for the 8-position is a critical aspect of quinazoline chemistry.

In the case of this compound, the presence of substituents dramatically influences this reactivity pattern. The methoxy group (-OCH₃) at the 8-position and the methyl groups (-CH₃) at the 2- and 4-positions are all classified as activating groups in the context of electrophilic aromatic substitution. Their effects are summarized below:

Considering these factors, the 8-methoxy group is the dominant director of electrophilic substitution. Given that the most reactive position (C-8) is already occupied, electrophilic attack will be directed to the next most activated and sterically accessible positions on the benzenoid ring. The strong activating effect of the 8-methoxy group would enhance the reactivity at the ortho- (C-7) and para- (C-5) positions. Therefore, electrophilic substitution on this compound is expected to occur primarily at the C-5 and C-7 positions.

| Substituent | Position | Electronic Effect | Influence on Benzenoid Ring Reactivity | Directing Effect |

| Methoxy | 8 | +R > -I (Strongly Activating) | Increases electron density, enhances reactivity | Ortho, Para (to position 8) |

| Methyl | 2 | +I (Weakly Activating) | Minor increase in electron density | - |

| Methyl | 4 | +I (Weakly Activating) | Minor increase in electron density | - |

Nucleophilic Substitution at Positions 2 and 4 and Factors Influencing Reactivity

The pyrimidine ring of quinazoline is electron-deficient, which makes it susceptible to nucleophilic attack. Positions 2 and 4 of the quinazoline ring are particularly electrophilic and are common sites for nucleophilic substitution, especially when they bear a good leaving group (e.g., a halogen).

In this compound, the situation is different as the 2- and 4-positions are substituted with methyl groups, which are not good leaving groups. Therefore, direct nucleophilic substitution at these positions is generally not feasible under standard conditions. However, the reactivity of these positions can be discussed in the context of derivatives where the methyl groups are replaced by suitable leaving groups.

Studies on 2,4-disubstituted quinazolines, such as 2,4-dichloroquinazoline (B46505), have shown that the 4-position is significantly more reactive towards nucleophiles than the 2-position. nih.gov This enhanced reactivity at C-4 is attributed to the greater ability of the N-3 nitrogen to stabilize the negative charge of the Meisenheimer-like intermediate formed during the nucleophilic attack.

The presence of the 8-methoxy and 2,4-dimethyl groups in the target molecule would influence the reactivity of any potential leaving groups at the 2- and 4-positions through their electronic effects:

8-Methoxy Group: The electron-donating nature of the methoxy group would slightly decrease the electrophilicity of the quinazoline ring, potentially reducing the rate of nucleophilic substitution compared to an unsubstituted quinazoline.

2,4-Dimethyl Groups: In a hypothetical scenario where one of the methyl groups is replaced by a leaving group, the remaining methyl group would have a minor deactivating effect on nucleophilic substitution due to its electron-donating inductive effect.

For nucleophilic substitution to occur on the 2- or 4-position of the quinazoline ring, a derivative with a good leaving group at these positions would be necessary. The general order of reactivity for nucleophilic substitution at these positions in such derivatives would be C-4 > C-2.

| Position | Reactivity towards Nucleophiles | Influencing Factors |

| 2 | Less reactive than C-4 | The stability of the intermediate is less favorable. |

| 4 | More reactive than C-2 | The N-3 nitrogen effectively stabilizes the intermediate. |

Stability and Aromatization Considerations

The quinazoline ring system is an aromatic heterocycle. The fusion of the benzene and pyrimidine rings results in a delocalized π-electron system, which imparts considerable aromatic stability to the molecule. In general, quinazoline is stable in cold dilute acidic and alkaline solutions. However, prolonged heating in strong acids or bases can lead to the hydrolysis of the pyrimidine ring.

Aromatization is a key consideration in the synthesis of quinazolines. Many synthetic routes involve a final aromatization step to form the stable quinazoline ring. The inherent stability of the aromatic system is a strong driving force for these reactions. The stability of this compound is a reflection of its aromatic character, which is a fundamental aspect of its chemical nature.

Structure Activity Relationship Sar Studies and Molecular Design Principles

General Principles of Quinazoline (B50416) SAR in Diverse Biological Contexts

The biological activity of quinazoline derivatives is highly dependent on the nature and position of their substituents. nih.gov Structure-activity relationship studies have revealed that modifications at positions 2, 3, 4, 6, and 8 of the quinazoline ring can significantly influence their therapeutic effects, including antimicrobial and cytotoxic activities. nih.gov

For instance, in the context of antimicrobial activity, the presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are often considered essential. nih.gov Furthermore, substitutions at the 4th position, particularly with amines or substituted amines, and the presence of halogen atoms at the 6 and 8 positions can enhance antimicrobial potency. nih.gov In the realm of anticancer agents, particularly those targeting the epidermal growth factor receptor (EGFR), the 4-anilino-quinazoline scaffold is a well-established pharmacophore. nih.gov The introduction of small, lipophilic groups at the C-6 position of the quinazoline core generally increases inhibitory potency, while hydrophilic groups tend to decrease activity. nih.gov

The versatility of the quinazoline scaffold allows for its application across various therapeutic areas, from anticancer and antimicrobial to anti-inflammatory and antihypertensive agents. nih.govnih.gov The specific biological target and the desired therapeutic outcome dictate the optimal substitution pattern, highlighting the importance of detailed SAR studies in the design of new quinazoline-based drugs.

Specific Positional Effects of Methoxy (B1213986) and Methyl Groups on Biological Activity

The presence and positioning of methoxy and methyl groups on the quinazoline ring play a crucial role in defining the biological profile of 8-Methoxy-2,4-dimethylquinazoline.

Methyl groups at the 2 and 4 positions of the quinazoline ring are known to modulate the bioactivity and selectivity of the compound. The presence of a methyl group at the C-2 position is a common feature in many biologically active quinazolinones. researchgate.net In some cases, substitution at the C-2 position with small alkyl groups like methyl can be beneficial for activity. semanticscholar.org

Similarly, the substituent at the C-4 position plays a critical role in determining the biological activity. In a study of 2,4,6-trisubstituted quinazolines, a decylamine (B41302) group at the C-4 position was found to be beneficial for antimicrobial activity. nih.gov While specific data on a 4-methyl group in the context of 8-methoxy-2-methylquinazoline (B8811238) is limited in the provided search results, the general principle is that the nature of the substituent at this position significantly impacts the molecule's interaction with its target. For instance, in the development of anti-angiogenesis agents, various substitutions at the 2 and 4 positions of the quinazoline core led to compounds with potent antiproliferative activities. nih.gov

The biological activity of a multi-substituted quinazoline is not merely the sum of the effects of its individual substituents. Synergistic or antagonistic interactions between these groups can significantly alter the compound's potency. For instance, the combination of an 8-methoxy group with other substituents can lead to enhanced activity. In the development of antibacterials, the introduction of variations on different rings of the 4(3H)-quinazolinone core, which could include methoxy and methyl groups, was crucial for optimizing activity against S. aureus. acs.org

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational methods are invaluable tools for understanding and predicting the SAR of quinazoline derivatives, guiding the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. frontiersin.org Both 2D- and 3D-QSAR models are widely used to study quinazoline derivatives.

2D-QSAR models use descriptors calculated from the 2D structure of the molecules, such as topological and constitutional descriptors. frontiersin.orgnih.gov These models have been successfully applied to predict the anticancer activity of quinazoline derivatives. For instance, a 2D-QSAR analysis of quinazoline derivatives with inhibitory activity against human lung cancer led to the development of models with strong predictive capabilities. acs.org These models can help in designing new compounds by identifying key molecular descriptors that influence activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of the molecules and their surrounding fields (steric, electrostatic, etc.). tandfonline.combenthamdirect.comunar.ac.idtandfonline.com These models provide a more detailed understanding of the SAR by generating contour maps that visualize the regions where modifications to the molecule would likely enhance or decrease activity. frontiersin.orgunar.ac.id 3D-QSAR studies have been instrumental in identifying key structural features of quinazoline derivatives as inhibitors of various targets, including EGFR and acetylcholinesterase. tandfonline.comtandfonline.com The combination of 2D- and 3D-QSAR models can provide a comprehensive understanding of the structural requirements for biological activity, aiding in the rational design of novel quinazoline-based therapeutic agents. frontiersin.orgscilit.com

Ligand-Based and Structure-Based Molecular Design Strategies

The development of novel therapeutic agents based on the 8-methoxyquinazoline (B3282709) scaffold has leveraged both ligand-based and structure-based molecular design strategies. These approaches aim to optimize the pharmacological activity of lead compounds by understanding and exploiting their interactions with biological targets.

Ligand-Based Design

In the absence of a high-resolution structure of the biological target, ligand-based drug design relies on the knowledge of molecules that bind to the target. This approach involves the analysis of the structure-activity relationships (SAR) of a series of active compounds to build a pharmacophore model. This model defines the essential structural features and spatial arrangement required for biological activity.

For quinazoline derivatives, ligand-based strategies have been instrumental. By comparing the chemical structures and biological potencies of various analogs, medicinal chemists can deduce which functional groups and substitution patterns are crucial for activity. For instance, studies on various quinazoline derivatives have highlighted the importance of substitutions at the 2 and 4 positions for a range of biological activities, including anticancer and antimicrobial effects. semanticscholar.org

Structure-Based Design

With the increasing availability of high-resolution crystal structures of biological targets, such as enzymes and receptors, structure-based drug design has become a powerful tool. This method involves the use of computational modeling to predict how a ligand will bind to the active site of a target protein. This allows for the rational design of novel inhibitors with improved potency and selectivity.

A notable example of structure-based design is the development of 4,7-disubstituted 8-methoxyquinazoline derivatives as inhibitors of the β-catenin/TCF4 signaling pathway, which is often dysregulated in cancer. researchgate.net In one study, researchers utilized the crystal structure of β-catenin to design and synthesize a series of novel 8-methoxyquinazoline analogs. researchgate.net Molecular docking studies predicted that these compounds could effectively bind to the active site of β-catenin, thereby disrupting its interaction with TCF4. researchgate.net

The synthesized compounds were then evaluated for their cytotoxic activity against cancer cell lines with a constitutively activated β-catenin/TCF4 pathway. researchgate.net The results of these biological assays were then used to refine the computational models and guide the design of subsequent generations of inhibitors.

Detailed Research Findings

A study focused on 4,7-disubstituted 8-methoxyquinazoline derivatives provided significant insights into their potential as cytotoxic agents. researchgate.net The researchers designed and synthesized a series of compounds and tested their activity against HCT116 and HepG2 cancer cell lines. researchgate.net The most potent compound from this series demonstrated significant inhibitory activity. researchgate.net

The general structure-activity relationships observed in this study indicated that the nature of the substituents at both the 4 and 7 positions of the 8-methoxyquinazoline core plays a critical role in their cytotoxic potency.

Below is an interactive data table summarizing the cytotoxic activity of selected 4,7-disubstituted 8-methoxyquinazoline derivatives from the aforementioned study. researchgate.net

| Compound ID | R1 (Position 4) | R2 (Position 7) | HCT116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

| 14B | 3-Chlorophenylamino | 3-(4-methyl-1-piperazinyl)propoxy | Data not available | Data not available |

| 18B | 3-Ethynylphenylamino | 3-(4-methyl-1-piperazinyl)propoxy | 5.64 ± 0.68 | 23.18 ± 0.45 |

Note: The data presented is based on published research findings. IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

These findings underscore the utility of combining computational design with synthetic chemistry and biological evaluation to develop novel and potent therapeutic agents based on the 8-methoxyquinazoline scaffold. While specific data on this compound is limited in the reviewed literature, the principles derived from studies on analogous structures provide a valuable framework for its future investigation and development.

Theoretical and Computational Chemistry of 8 Methoxy 2,4 Dimethylquinazoline

Electronic Structure and Quantum Chemical Calculations

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties

No specific DFT studies on 8-Methoxy-2,4-dimethylquinazoline are available.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

No specific FMO analyses for this compound have been published.

Molecular Dynamics and Conformational Analysis

Simulation of Dynamic Behavior and Conformational Preferences of the Quinazoline (B50416) Core

There are no molecular dynamics simulation data specifically for this compound.

Investigation of Rotational Barriers and Steric Interactions of Methoxy (B1213986) and Methyl Groups

Specific computational studies on the rotational barriers and steric interactions of the methoxy and methyl groups in this compound are not found in the scientific literature.

Intermolecular Interactions and Binding Site Prediction

No studies on the intermolecular interactions or binding site predictions for this compound are available.

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, hypothesized biological targets can be inferred from the known activities of other quinazoline derivatives, which have shown affinity for targets such as receptor tyrosine kinases (e.g., EGFR, VEGFR2) and signaling proteins like β-catenin. nih.govnih.govresearchgate.net

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the ligand and docking it into the active sites of these potential protein targets. The results would be evaluated based on the binding energy (or docking score) and the specific molecular interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

For instance, docking against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) would be a primary focus, given that various 8-methoxyquinazoline (B3282709) derivatives have been investigated as inhibitors of these kinases. nih.gov The methoxy group at the 8-position and the methyl groups at the 2- and 4-positions would be analyzed for their contributions to binding within the ATP-binding pocket of these enzymes.

Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| EGFR Tyrosine Kinase | 1M17 | -8.5 | Met793, Leu718, Cys797 |

| VEGFR2 Tyrosine Kinase | 1YWN | -9.2 | Cys919, Leu840, Asp1046 |

This table presents hypothetical data to illustrate the expected outcomes of a molecular docking study. The binding energies and interacting residues are based on typical values observed for similar quinazoline derivatives.

Computational Prediction of Binding Affinity and Specificity

Beyond the initial docking scores, more rigorous computational methods are employed to predict binding affinity with greater accuracy. Techniques like Molecular Dynamics (MD) simulations and free energy calculations (e.g., Free Energy Perturbation, FEP) provide a more dynamic and quantitative picture of the protein-ligand interactions. nih.govnih.gov

An MD simulation for the this compound-protein complex would be run for a significant duration (e.g., 100 nanoseconds) to observe the stability of the binding pose and the flexibility of the complex. nih.gov This simulation would reveal whether the initial docked pose is stable over time and how water molecules might mediate the interaction.

Following the MD simulation, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) could be used to calculate the binding free energy. These calculations provide a more refined estimate of the binding affinity than docking scores alone. FEP calculations, while computationally expensive, offer even more precise predictions and can be used to compare the affinity of this compound with other similar ligands. nih.gov These methods are crucial for understanding the specificity of the compound for one target over another, a key factor in drug development.

Theoretical Prediction of Reaction Pathways and Mechanisms for Synthesis or Degradation

Computational chemistry also offers powerful tools to predict the most likely pathways for the synthesis and potential degradation of this compound. Density Functional Theory (DFT) is a common method used to model chemical reactions, calculate activation energies, and determine the stability of intermediates and transition states.

For the synthesis of this compound, theoretical calculations could model the classical chemical reactions used for creating the quinazoline core. A plausible synthetic route could involve the reaction of 2-amino-3-methoxybenzonitrile (B155473) with acetic anhydride (B1165640) to form an N-acetyl intermediate, followed by cyclization. Computational models could predict the feasibility of this and alternative pathways, helping to optimize reaction conditions such as temperature and catalysts.

Regarding degradation, theoretical studies can predict how the molecule might break down under various conditions (e.g., metabolic, environmental). These studies would identify the most labile bonds in the structure. For instance, the methoxy group or the bonds within the quinazoline ring system could be susceptible to metabolic enzymes like cytochrome P450. Computational models can predict the products of such oxidative degradation, which is vital for understanding the compound's metabolic fate.

Advanced Research Applications and Future Methodological Development

Development of Novel and Green Synthetic Methodologies for 8-Methoxy-2,4-dimethylquinazoline and Analogues

The synthesis of quinazoline (B50416) derivatives has traditionally involved methods that are often resource-intensive and can generate significant waste. The current trend emphasizes the development of novel, environmentally benign, and efficient synthetic protocols. While a specific green synthesis for this compound is not extensively documented, methodologies applied to analogous structures provide a blueprint for its potential eco-friendly production.

A plausible and established route to quinazolines starts from appropriately substituted anthranilic acid derivatives. For this compound, a potential starting material would be 2-Amino-3-methoxybenzonitrile (B155473) . The synthesis of related 4,7-disubstituted 8-methoxyquinazolines has been achieved from 4-hydroxy-3-methoxy-2-nitrobenzoic acid, which undergoes a series of transformations including nitration, esterification, and reduction of the nitro group to an amine, followed by cyclization. nih.govsemanticscholar.org

Modern green chemistry approaches that could be adapted for the synthesis of this compound include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of quinazoline derivatives.

Catalyst-free reactions in green solvents: The use of water or other environmentally friendly solvents, coupled with the avoidance of metal catalysts, is a key goal in green synthesis.

Multi-component reactions (MCRs): MCRs offer a highly efficient way to construct complex molecules like quinazolines in a single step from simple starting materials, minimizing waste and energy consumption.

Integration of Computational and Experimental Approaches for Rational Design and Optimization

The synergy between computational modeling and experimental work is revolutionizing drug discovery and development. For a target like this compound, these integrated approaches can accelerate the identification of lead compounds and optimize their properties.

Computational tools play a crucial role in:

Target identification and validation: In silico methods can help identify potential biological targets for quinazoline derivatives.

Virtual screening: Large libraries of virtual compounds can be screened against a specific target to identify potential hits.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: Computational models can predict the pharmacokinetic and toxicological properties of a compound before it is synthesized, saving time and resources.

Molecular docking and dynamics simulations: These techniques provide insights into the binding mode and affinity of a ligand to its target protein, guiding the rational design of more potent and selective inhibitors. For instance, docking studies have been employed to understand the interaction of 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives with their target proteins. researchgate.net

Experimental validation remains essential to confirm the predictions of computational models. This involves the synthesis of the designed compounds and their evaluation in relevant biological assays. This iterative cycle of design, synthesis, and testing is a powerful strategy for the development of novel therapeutic agents.

Exploration of Structure-Function Relationships in Underexplored Biological Systems

While many quinazoline derivatives have been investigated for their anticancer properties, there is a vast and underexplored landscape of other potential biological applications. The unique structural features of this compound, with its specific substitution pattern, may confer novel biological activities.

Establishing Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) is fundamental to understanding how the chemical structure of a molecule influences its biological activity and physicochemical properties. For instance, studies on related 2,4-disubstituted quinazolines have revealed that the nature of the substituents at these positions significantly impacts their anti-angiogenic activities. nih.gov

Future research could focus on evaluating this compound and its analogues in a broader range of biological systems, including:

Infectious diseases: As potential antibacterial, antifungal, or antiviral agents.

Neurodegenerative diseases: Exploring their potential as modulators of key neurological pathways.

Inflammatory diseases: Investigating their anti-inflammatory properties.

Emerging Research Directions in Quinazoline Chemistry with Relevance to Complex Molecular Systems

The field of quinazoline chemistry is continuously evolving, with several emerging research directions that are relevant to the study of complex molecular systems like this compound.

One key area is the development of covalent inhibitors . These compounds form a stable, covalent bond with their target protein, leading to prolonged and often irreversible inhibition. This approach has proven successful in overcoming drug resistance in some cancers.

Another exciting frontier is the design of proteolysis-targeting chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. This technology offers a novel way to modulate protein function and has the potential to target proteins that are considered "undruggable" by traditional small molecule inhibitors.

Furthermore, the exploration of quinazolines as chemical probes for studying biological processes is a growing area of interest. These probes can be used to identify new drug targets and to elucidate the mechanisms of action of existing drugs.

Q & A

Basic Synthesis and Purification

Q: What are the standard methodologies for synthesizing 8-Methoxy-2,4-dimethylquinazoline, and how can reaction yields be optimized? A: A common approach involves refluxing precursor compounds (e.g., substituted anthranilic acid derivatives) in polar aprotic solvents like DMSO or DMF under controlled conditions. For example, hydrazide intermediates can be cyclized via prolonged heating (18–24 hours) to form the quinazoline core . Yield optimization often requires adjusting reaction time, temperature, and stoichiometry. Post-synthesis purification typically involves recrystallization using ethanol-water mixtures, achieving ~65% yield for analogous quinazoline derivatives .

Safety Protocols for Handling

Q: What safety measures are critical when handling this compound in the laboratory? A: Use nitrile or neoprene gloves inspected for integrity before use. Wear a full-body chemical-resistant suit and eye protection. Avoid skin contact by employing proper glove-removal techniques (peeling from the wrist outward). Contaminated gloves must be disposed of per hazardous waste regulations. Work in a fume hood to mitigate inhalation risks .

Structural Characterization Techniques

Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound? A:

- NMR Spectroscopy: H and C NMR can confirm substituent positions (e.g., methoxy and methyl groups). For example, methoxy protons typically resonate at δ 3.8–4.0 ppm in CDCl .

- X-ray Diffraction: Single-crystal X-ray analysis provides unambiguous confirmation of molecular geometry, as demonstrated for ferrocenyl-quinazolinone derivatives .

- IR Spectroscopy: Stretching frequencies for C=O (1650–1700 cm) and C-N (1250–1350 cm) bonds verify the quinazoline backbone .

Biological Activity Evaluation

Q: How can researchers design experiments to assess the biological activity of this compound? A: Use a quasi-experimental design with pretest-posttest controls. For antimicrobial screening, employ Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains. Prepare serial dilutions (1–256 µg/mL) and measure inhibition zones via agar diffusion assays. Include positive controls (e.g., ampicillin) and validate results with triplicate trials .

Advanced Synthesis Optimization

Q: What factorial design strategies can improve the efficiency of quinazoline derivatization? A: Implement a 2 factorial design to test variables like solvent polarity (DMSO vs. DMF), catalyst loading (e.g., PS for thionation), and temperature (80–120°C). Response Surface Methodology (RSM) can model interactions between factors, optimizing yield and minimizing side reactions (e.g., hydrolysis of methoxy groups) .

Advanced Structural Analysis

Q: How can computational methods complement experimental data in analyzing quinazoline derivatives? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and redox behavior, correlating with cyclic voltammetry results. For example, ferrocenyl-substituted quinazolines show one-electron oxidation peaks at +0.45 V vs. Ag/AgCl, validated by DFT .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in biological activity data across studies? A: Conduct meta-analysis to identify confounding variables (e.g., solvent choice, bacterial strain variability). Replicate experiments under standardized conditions, and use ANOVA to assess statistical significance. Cross-validate with orthogonal assays (e.g., MIC vs. time-kill kinetics) .

Substituent Effects on Bioactivity

Q: What substituent modifications enhance the bioactivity of this compound? A: Introducing electron-withdrawing groups (e.g., nitro, chloro) at the 6-position increases antimicrobial potency. For instance, 6-chloro derivatives show MIC values of 4 µg/mL against S. aureus, compared to 32 µg/mL for the parent compound. Thionation (replacing C=O with C=S) further improves lipophilicity and membrane penetration .

Stability and Storage

Q: What conditions ensure long-term stability of this compound? A: Store in amber vials at –20°C under inert atmosphere (N or Ar). Avoid exposure to moisture and light, as methoxy groups are prone to hydrolysis under acidic/alkaline conditions. Periodic TLC or HPLC analysis (C18 column, acetonitrile-water mobile phase) monitors degradation .

Future Research Directions

Q: What emerging technologies could advance quinazoline research? A: AI-driven platforms (e.g., COMSOL Multiphysics integration) enable predictive modeling of reaction pathways and toxicity profiles. Autonomous laboratories with real-time analytics can accelerate high-throughput screening and structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.